2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S2/c15-11(16)9-6-8-10(17-9)14-12(18-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELLTOYBWRCVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(S3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are less documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are generally applied to minimize waste and improve efficiency in any industrial synthesis .
Chemical Reactions Analysis
2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: While not widely used in industrial applications, its derivatives may find use in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s aromaticity and the presence of functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thieno[2,3-d]thiazole-5-carboxylic Acid Family
Table 1: Key Structural Analogues
Key Observations :
- Substituent Effects: The anilino group's position (e.g., 2-methyl vs. 4-methyl) significantly influences physicochemical properties.
- Bioactivity: Thiazole-5-carboxylic acid derivatives are known for antitumor and enzyme-inhibitory activities (e.g., bleomycin and dasatinib) , but direct evidence for 2-anilinothieno derivatives is lacking.
Comparison with Other Heterocyclic Carboxylic Acids
Table 2: Broader Heterocyclic Analogues
Key Observations :
Q & A
Q. What are the key synthetic routes for 2-anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Hantzsch thiazole synthesis : Utilize thiourea and haloaldehyde intermediates under acidic conditions, followed by substitution reactions (e.g., for thiazole-5-carboxylate derivatives) .
- Bromination and esterification : Brominate the core scaffold using N-bromosuccinimide (NBS) with FeBr₃ catalysis, followed by esterification with methanol and H₂SO₄ .
- Condensation reactions : Reflux 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylic acids in acetic acid to form crystalline intermediates .
Q. How can the molecular conformation and electronic properties of this compound be analyzed computationally?
- DFT/TD-DFT methods : Optimize geometries at the B3LYP/6-311++G(d,p) level to identify stable conformers. Calculate relative energies, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity .
- Natural Bond Orbital (NBO) analysis : Evaluate donor-acceptor interactions and stabilization energies to understand intramolecular charge transfer .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing anilino vs. thieno protons) .
- IR spectroscopy : Identify carboxylic acid (-COOH) stretches (~1700 cm⁻¹) and thiazole ring vibrations .
- Mass spectrometry : Validate molecular weight via ESI-MS and compare predicted vs. observed [M+H]⁺ ions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the anilino ring to improve lipophilicity and target binding. Compare analogs like 2-(4-chlorophenyl)thiazole-5-carboxylic acid, which show antitumor activity .
- Pharmacophore hybridization : Merge thiazole-5-carboxylic acid scaffolds with indole or pyrrolo-thiazole moieties to exploit dual binding modes (e.g., dasatinib-inspired hybrids) .
Q. What in vitro models are suitable for evaluating antitumor potential?
- Enzyme inhibition assays : Test against xanthine oxidase (spectrophotometric assays at 290 nm) or kinases (e.g., Bcr-Abl) using recombinant enzymes .
- Cell viability assays : Use MTT or ATP-based assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare results with positive controls like bleomycin .
Q. How can analytical challenges in quantifying this compound in complex matrices be addressed?
- LC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) and monitor transitions like m/z 291 → 273 ([M+H]⁺ → fragment) .
- Collision cross-section (CCS) data : Use ion mobility spectrometry to differentiate isomers by comparing predicted CCS values (e.g., 160.9 Ų for [M+H]⁺) .
Q. What strategies improve yield in multi-step synthesis?
- Flow chemistry : Optimize bromination and esterification steps in continuous flow reactors to enhance scalability and reduce side reactions .
- Recrystallization protocols : Purify intermediates using DMF/acetic acid mixtures to remove unreacted starting materials .
Q. How can molecular docking predict binding modes with biological targets?
- Target selection : Focus on enzymes like USP7 or kinases with crystal structures (e.g., PDB: 3IWG). Use AutoDock Vina for rigid docking and MM-GBSA for binding energy refinement .
- Key interactions : Prioritize hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Lys129 in USP7) .
Methodological Considerations
- Contradictions in data : While reports CCS values for a methyl-substituted analog, extrapolation to the parent compound requires validation via experimental ion mobility .
- Limitations of DFT : Conformational energy differences <1 kJ/mol may not reflect experimental dominance due to solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
